molecular formula C24H20ClN3O3 B2712401 2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide CAS No. 903281-69-6

2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2712401
CAS No.: 903281-69-6
M. Wt: 433.89
InChI Key: OSZIJGFTOLDIRA-UHFFFAOYSA-N
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Description

2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O3 and its molecular weight is 433.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The research on compounds closely related to 2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide primarily focuses on their synthesis, characterization, and potential biological activities. For example, studies have been conducted on the synthesis and characterization of novel compounds with potential application to tropical diseases, showcasing the strategic synthesis of indolizine core structures for efficient derivatization (Zhang et al., 2014). Another study focused on the synthesis of novel arylazothiazole disperse dyes containing selenium, demonstrating their high efficiency in vitro screening for antioxidant, antitumor, and antimicrobial activity (Khalifa et al., 2015).

Biological Activities

The biological activities of compounds similar to this compound have been explored in various studies. For instance, compounds with the indolizine structure have been synthesized and evaluated for their in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities, with molecular docking studies supporting their potential uses (Mahanthesha et al., 2022). Another study focused on the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones, and related derivatives, emphasizing the antimicrobial potential of these compounds (Altalbawy, 2013).

Photoluminescent Properties

Research into the photoluminescent properties of indolizine derivatives reveals interesting findings. For example, 6-amino-8-cyanobenzo[1, 2-b]indolizines, related to the compound , exhibit reversible pH-dependent optical properties with dramatic blue shifts in fluorescence emission upon protonation, indicating potential applications in material science (Outlaw et al., 2016).

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-2-31-18-12-6-15(7-13-18)23(29)22-21(26)20(19-5-3-4-14-28(19)22)24(30)27-17-10-8-16(25)9-11-17/h3-14H,2,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZIJGFTOLDIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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